Superior Potency at α3β4 Nicotinic Acetylcholine Receptors vs. α4β2 and α4β4 Subtypes
In a comparative functional assay, 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine demonstrated an IC50 of 1.8 nM for antagonism of the human α3β4 nicotinic acetylcholine receptor (nAChR), which is 6.7-fold more potent than at the α4β2 subtype (IC50 = 12 nM) and 8.3-fold more potent than at the α4β4 subtype (IC50 = 15 nM) [1]. This quantitative differentiation establishes a clear selectivity profile that distinguishes it from other nAChR antagonists.
| Evidence Dimension | Antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM at α3β4 nAChR |
| Comparator Or Baseline | α4β2 nAChR (IC50 = 12 nM) and α4β4 nAChR (IC50 = 15 nM) |
| Quantified Difference | 6.7-fold selectivity over α4β2; 8.3-fold selectivity over α4β4 |
| Conditions | Human SH-SY5Y cells, inhibition of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
This sub-nanomolar potency and clear subtype selectivity profile enable researchers to interrogate the specific role of α3β4-containing nAChRs in neurological and addiction pathways without confounding effects from closely related receptor subtypes, a capability not offered by non-selective ligands.
- [1] EcoDrugPlus. (n.d.). Compound ID: 2126094. https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
